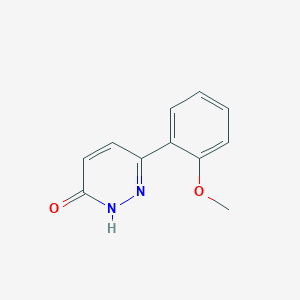![molecular formula C22H19N3OS B2364359 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 477569-79-2](/img/structure/B2364359.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The exact molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide” would require more specific information.Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact molecular structure. For example, the compound “N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE” has a molecular weight of 254.313 .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The benzothiazole moiety is known for its antibacterial properties. Research has shown that derivatives like N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide can be effective against various bacterial strains. For instance, compounds with the benzothiazole structure have been synthesized and found to be more active against microorganisms like Escherichia coli and Staphylococcus aureus compared to some conventional antibiotics .
Antitumor Activity
Benzothiazole derivatives have been identified as potential antitumor agents. Their ability to inhibit tumor growth and proliferation makes them valuable in the development of new cancer therapies. The specific interactions of these compounds with cellular components can disrupt the life cycle of cancer cells, leading to their apoptosis .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Benzothiazole derivatives exhibit anti-inflammatory activity, which can be harnessed to develop drugs that alleviate inflammation-related conditions .
Anticonvulsant Effects
The treatment of seizure disorders often involves the use of anticonvulsant drugs. Benzothiazole derivatives have shown promise as anticonvulsants, potentially offering new avenues for epilepsy treatment and management .
Antidiabetic Potential
Diabetes is a chronic condition characterized by high blood sugar levels. Benzothiazole derivatives have been explored for their antidiabetic properties, which could lead to the creation of new medications to help manage diabetes .
Coordination Chemistry
Benzothiazole derivatives can form complexes with metals, which have various applications in coordination chemistry. For example, neodymium (III) and thallium (III) complexes of benzothiazole-based ligands have been synthesized, displaying coordination numbers of eight and six, respectively. These complexes have potential uses in materials science and catalysis .
Wirkmechanismus
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1 and disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to bacterial death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHUXGPGKUETLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)



![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)